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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B13386213 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of Rediocide-A, a

natural product-derived immune checkpoint inhibitor, in assays designed to assess the

activation of natural killer (NK) cells. Detailed protocols for key experiments are provided to

facilitate the replication and further investigation of Rediocide-A's immuno-modulatory

properties.

Introduction
Natural killer (NK) cells are a critical component of the innate immune system, playing a vital

role in the surveillance and elimination of malignant cells. However, tumors can develop

mechanisms to evade NK cell-mediated killing. One such mechanism involves the expression

of immune checkpoint molecules like CD155 (also known as the poliovirus receptor), which

interacts with the TIGIT receptor on NK cells, leading to an inhibitory signal. Rediocide-A has

been identified as a promising agent that can overcome this tumor immuno-resistance.[1][2][3]

It functions by down-regulating the expression of CD155 on cancer cells, thereby enhancing

the tumoricidal activity of NK cells.[1][2][3]

Mechanism of Action
Rediocide-A enhances NK cell-mediated cytotoxicity primarily by targeting the tumor cells, not

by directly stimulating the NK cells. It down-regulates the expression of the inhibitory ligand
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CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[1][2][3] This reduction in

CD155 expression prevents its engagement with the TIGIT receptor on NK cells, thus blocking

the inhibitory signal and unleashing the cytotoxic potential of the NK cells against the tumor.

This leads to an increase in the release of cytotoxic granules, such as granzyme B, and pro-

inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][4]

Data Presentation
The following tables summarize the quantitative effects of Rediocide-A on NK cell activity when

co-cultured with A549 and H1299 non-small cell lung cancer cell lines.

Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity

Target Cell Line
Treatment (100 nM
Rediocide-A)

Percent Lysis (%)
Fold Increase in
Lysis

A549
Vehicle Control (0.1%

DMSO)
21.86 -

Rediocide-A 78.27 3.58

H1299
Vehicle Control (0.1%

DMSO)
59.18 -

Rediocide-A 74.78 1.26

Data from biophotonic cytotoxicity and impedance assays after 24 hours of co-culture.[1][2][3]

Table 2: Effect of Rediocide-A on NK Cell Effector Molecule Secretion

Target Cell Line
Treatment (100 nM
Rediocide-A)

Analyte Result

A549 Rediocide-A Granzyme B 48.01% Increase

Rediocide-A IFN-γ 3.23-Fold Increase

H1299 Rediocide-A Granzyme B 53.26% Increase

Rediocide-A IFN-γ 6.77-Fold Increase
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Granzyme B levels were assessed by flow cytometry, and IFN-γ production was measured by

ELISA.[1][2][3]

Table 3: Effect of Rediocide-A on CD155 Expression on Tumor Cells

Target Cell Line Treatment CD155 Expression

A549 Rediocide-A 14.41% Decrease

H1299 Rediocide-A 11.66% Decrease

CD155 expression levels were determined by flow cytometry.[1][2][3]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Cell Culture
NK Cells: Primary human NK cells should be isolated from peripheral blood mononuclear

cells (PBMCs) of healthy donors using standard negative selection kits.

Tumor Cell Lines: A549 and H1299 cells are cultured in appropriate media (e.g., DMEM or

RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin/streptomycin, and maintained at 37°C in a 5% CO2 incubator.[5]

NK Cell-Mediated Cytotoxicity Assay
This protocol outlines a standard flow cytometry-based cytotoxicity assay.

Materials:

Effector Cells: Isolated human NK cells

Target Cells: A549 or H1299 cells

Rediocide-A (10 nM and 100 nM concentrations)

Vehicle Control: 0.1% DMSO in culture medium
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CFSE (Carboxyfluorescein succinimidyl ester) or other suitable target cell dye

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell staining

FACS buffer (PBS with 2% FBS)

Procedure:

Label the target cells (A549 or H1299) with CFSE according to the manufacturer's

protocol.

Seed the labeled target cells into a 96-well U-bottom plate.

Add Rediocide-A (10 nM or 100 nM) or vehicle control to the wells containing the target

cells.

Add effector NK cells at various effector-to-target (E:T) ratios (e.g., 2:1, 1:1).[1]

Include control wells with target cells only (for spontaneous death) and target cells with a

lysis agent (for maximum killing).

Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[2][3]

After incubation, centrifuge the plate and discard the supernatant.

Resuspend the cells in FACS buffer containing 7-AAD or PI.

Acquire the samples on a flow cytometer.

Analyze the data by gating on the CFSE-positive target cells and quantifying the

percentage of 7-AAD or PI-positive cells within that population.[5]

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (%

Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Granzyme B Release Assay
Procedure:
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Follow steps 1-6 of the cytotoxicity assay protocol.

After co-culture, collect the cell suspension.

Perform intracellular staining for Granzyme B using a commercially available kit, following

the manufacturer's instructions which typically involve cell fixation and permeabilization.

Analyze the percentage of Granzyme B positive cells within the NK cell population by flow

cytometry.[1][2][3]

IFN-γ Production Assay (ELISA)
Procedure:

Set up the co-culture as described in the cytotoxicity assay (steps 1-6).

After the 24-hour incubation, centrifuge the plate and carefully collect the supernatant.

Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit,

following the manufacturer's protocol.[1][2][3]
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Caption: Workflow for assessing Rediocide-A's effect on NK cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7801066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7801066/
https://pubmed.ncbi.nlm.nih.gov/33399495/
https://pubmed.ncbi.nlm.nih.gov/33399495/
https://www.researchgate.net/publication/348260612_Targeting_CD155_by_rediocide-A_overcomes_tumour_immuno-resistance_to_natural_killer_cells
https://www.tandfonline.com/doi/full/10.1080/13880209.2020.1865410
https://pmc.ncbi.nlm.nih.gov/articles/PMC10731071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10731071/
https://www.benchchem.com/product/b13386213#rediocide-c-for-natural-killer-cell-activation-assay
https://www.benchchem.com/product/b13386213#rediocide-c-for-natural-killer-cell-activation-assay
https://www.benchchem.com/product/b13386213#rediocide-c-for-natural-killer-cell-activation-assay
https://www.benchchem.com/product/b13386213#rediocide-c-for-natural-killer-cell-activation-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13386213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

